![molecular formula C16H19ClN2O2 B7555152 4-chloro-3-[(5-ethylfuran-2-yl)methylamino]-N,N-dimethylbenzamide](/img/structure/B7555152.png)
4-chloro-3-[(5-ethylfuran-2-yl)methylamino]-N,N-dimethylbenzamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-chloro-3-[(5-ethylfuran-2-yl)methylamino]-N,N-dimethylbenzamide, also known as EF-24, is a synthetic compound that has been extensively studied for its potential therapeutic properties. EF-24 belongs to a class of compounds called chalcones, which are known to possess a variety of biological activities.
作用機序
The mechanism of action of 4-chloro-3-[(5-ethylfuran-2-yl)methylamino]-N,N-dimethylbenzamide is not fully understood, but it is thought to involve the modulation of various signaling pathways involved in cell growth, inflammation, and oxidative stress. 4-chloro-3-[(5-ethylfuran-2-yl)methylamino]-N,N-dimethylbenzamide has been shown to inhibit the activation of NF-κB, a transcription factor that plays a key role in inflammation and cancer progression. 4-chloro-3-[(5-ethylfuran-2-yl)methylamino]-N,N-dimethylbenzamide has also been shown to activate the Nrf2-ARE pathway, which is involved in the regulation of oxidative stress.
Biochemical and Physiological Effects:
4-chloro-3-[(5-ethylfuran-2-yl)methylamino]-N,N-dimethylbenzamide has been shown to possess a variety of biochemical and physiological effects. 4-chloro-3-[(5-ethylfuran-2-yl)methylamino]-N,N-dimethylbenzamide has been shown to inhibit the growth of cancer cells by inducing cell cycle arrest and apoptosis. 4-chloro-3-[(5-ethylfuran-2-yl)methylamino]-N,N-dimethylbenzamide has also been shown to reduce inflammation by inhibiting the expression of pro-inflammatory cytokines. Additionally, 4-chloro-3-[(5-ethylfuran-2-yl)methylamino]-N,N-dimethylbenzamide has been shown to reduce oxidative stress by increasing the expression of antioxidant enzymes.
実験室実験の利点と制限
4-chloro-3-[(5-ethylfuran-2-yl)methylamino]-N,N-dimethylbenzamide possesses several advantages for lab experiments, including its synthetic accessibility and its diverse biological activities. However, 4-chloro-3-[(5-ethylfuran-2-yl)methylamino]-N,N-dimethylbenzamide also possesses several limitations, including its poor solubility in water and its potential toxicity at high concentrations.
将来の方向性
There are several future directions for research on 4-chloro-3-[(5-ethylfuran-2-yl)methylamino]-N,N-dimethylbenzamide, including:
1. Further elucidation of the mechanism of action of 4-chloro-3-[(5-ethylfuran-2-yl)methylamino]-N,N-dimethylbenzamide
2. Development of more potent and selective 4-chloro-3-[(5-ethylfuran-2-yl)methylamino]-N,N-dimethylbenzamide analogs
3. Investigation of the potential of 4-chloro-3-[(5-ethylfuran-2-yl)methylamino]-N,N-dimethylbenzamide for the treatment of other diseases, such as neurodegenerative diseases and metabolic disorders
4. Investigation of the pharmacokinetics and pharmacodynamics of 4-chloro-3-[(5-ethylfuran-2-yl)methylamino]-N,N-dimethylbenzamide in vivo
5. Investigation of the potential of 4-chloro-3-[(5-ethylfuran-2-yl)methylamino]-N,N-dimethylbenzamide in combination with other therapeutics for the treatment of cancer and other diseases.
合成法
4-chloro-3-[(5-ethylfuran-2-yl)methylamino]-N,N-dimethylbenzamide can be synthesized through a multi-step process involving the condensation of 5-ethylfurfural with 4-chlorobenzaldehyde, followed by the reduction of the resulting chalcone intermediate with sodium borohydride. The final step involves the reaction of the resulting alcohol with N,N-dimethylformamide dimethyl acetal.
科学的研究の応用
4-chloro-3-[(5-ethylfuran-2-yl)methylamino]-N,N-dimethylbenzamide has been studied for its potential therapeutic properties in a variety of diseases, including cancer, inflammation, and cardiovascular disease. 4-chloro-3-[(5-ethylfuran-2-yl)methylamino]-N,N-dimethylbenzamide has been shown to possess anti-cancer properties by inhibiting the growth of cancer cells and inducing apoptosis. 4-chloro-3-[(5-ethylfuran-2-yl)methylamino]-N,N-dimethylbenzamide has also been shown to possess anti-inflammatory properties by inhibiting the expression of pro-inflammatory cytokines. Additionally, 4-chloro-3-[(5-ethylfuran-2-yl)methylamino]-N,N-dimethylbenzamide has been shown to possess cardioprotective properties by reducing oxidative stress and inflammation in the heart.
特性
IUPAC Name |
4-chloro-3-[(5-ethylfuran-2-yl)methylamino]-N,N-dimethylbenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H19ClN2O2/c1-4-12-6-7-13(21-12)10-18-15-9-11(5-8-14(15)17)16(20)19(2)3/h5-9,18H,4,10H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TWFHNIFXUPDAND-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=C(O1)CNC2=C(C=CC(=C2)C(=O)N(C)C)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H19ClN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
306.79 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-chloro-3-[(5-ethylfuran-2-yl)methylamino]-N,N-dimethylbenzamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-[4-(4-Sulfamoylphenyl)piperazin-1-yl]propanoic acid](/img/structure/B7555069.png)
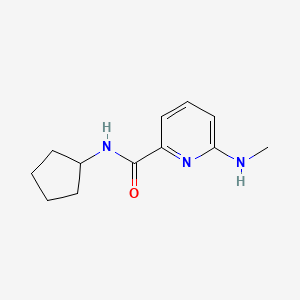
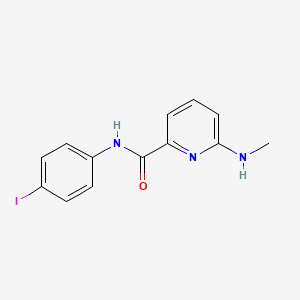
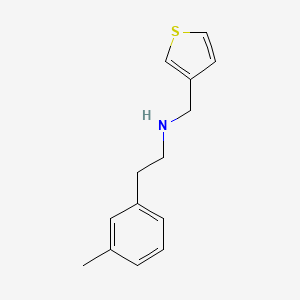

![6-[2-Hydroxypropyl(methyl)carbamoyl]-2-methylpyridine-3-carboxylic acid](/img/structure/B7555119.png)
![3-[[(3-Methylpyridine-2-carbonyl)amino]methyl]benzoic acid](/img/structure/B7555124.png)
![6-[(2-Fluorophenyl)methyl-methylamino]pyridine-2-carboxylic acid](/img/structure/B7555136.png)
![6-[(4-Fluorophenyl)methyl-methylamino]pyridine-2-carboxylic acid](/img/structure/B7555138.png)
![2-[4-(1,3-Benzothiazol-2-ylmethyl)piperazin-1-yl]propanoic acid](/img/structure/B7555140.png)

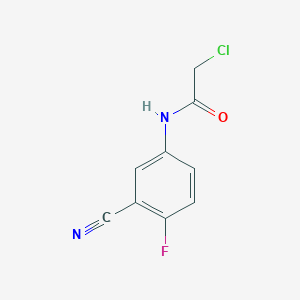
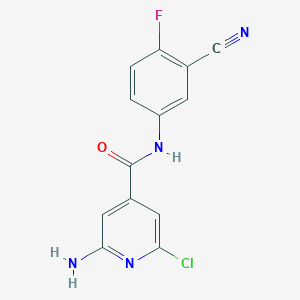
![2,4,6-trimethyl-N-[(1-methylimidazol-2-yl)methyl]aniline](/img/structure/B7555171.png)